Product packaging for 8-Bromo-norlaudanosoline Hydrobromide(Cat. No.:)

8-Bromo-norlaudanosoline Hydrobromide

Cat. No.: B13858727
M. Wt: 447.12 g/mol
InChI Key: SDZCKJMGOXAVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-norlaudanosoline Hydrobromide is a chemically modified derivative of the core benzylisoquinoline alkaloid (BIA) scaffold, norlaudanosoline. Benzylisoquinoline alkaloids are a significant class of plant-specialized metabolites with over 2,500 identified compounds, known for their diverse and potent pharmacological activities; notable examples include the analgesics morphine and codeine, the antimicrobial berberine, and the vasodilator papaverine . Norlaudanosoline itself, also known as tetrahydropapaveroline, is a pivotal biosynthetic intermediate in plants, formed through a stereoselective Pictet-Spengler condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA) . The introduction of a bromine atom at the 8-position of the norlaudanosoline structure creates a valuable research tool for chemical biology and medicinal chemistry investigations. Halogenation of natural product scaffolds like this is a established strategy to alter a molecule's physicochemical properties, including its lipophilicity and electronic distribution . This derivative is rationally designed for use in enzyme inhibition studies, receptor binding assays, and for probing the substrate specificity of enzymes within the BIA biosynthetic pathway. By serving as a modified substrate, it allows researchers to investigate enzyme mechanisms and kinetics, and can potentially be used to generate novel, halogenated alkaloids with unique properties . The product has a molecular formula of C16H17Br2NO4 and a molecular weight of 447.12 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17Br2NO4 B13858727 8-Bromo-norlaudanosoline Hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17Br2NO4

Molecular Weight

447.12 g/mol

IUPAC Name

8-bromo-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

InChI

InChI=1S/C16H16BrNO4.BrH/c17-15-14-9(7-13(21)16(15)22)3-4-18-10(14)5-8-1-2-11(19)12(20)6-8;/h1-2,6-7,10,18-22H,3-5H2;1H

InChI Key

SDZCKJMGOXAVGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C(C(=C(C=C21)O)O)Br)CC3=CC(=C(C=C3)O)O.Br

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Bromo Norlaudanosoline Hydrobromide

Regioselective Bromination Approaches

The synthesis of 8-Bromo-norlaudanosoline Hydrobromide hinges on the precise introduction of a bromine atom at the C-8 position of the norlaudanosoline core. Norlaudanosoline possesses two catechol rings, both of which are highly activated towards electrophilic aromatic substitution (EAS), making regioselectivity a significant challenge. The hydroxyl groups are strongly activating, ortho- and para-directing substituents, which means positions C-5, C-8 on the tetrahydroisoquinoline ring system and C-2', C-5', and C-6' on the benzyl (B1604629) substituent are all potential sites for bromination. lumenlearning.comlibretexts.orgunizin.orglibretexts.org Achieving selective bromination at the desired C-8 position requires careful control over synthetic methodologies.

Optimization of Brominating Agents and Reaction Conditions

The choice of brominating agent and the reaction conditions are paramount for controlling the regioselectivity of the bromination of highly activated phenolic compounds like norlaudanosoline. researchgate.netchemistryviews.org Various reagents have been developed for the bromination of phenols, each with distinct reactivity profiles. nih.govresearchgate.netmdpi.com

Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and greener alternatives like H₂O₂-HBr systems. researchgate.netyoutube.com Molecular bromine is highly reactive and often leads to a mixture of mono- and polybrominated products, necessitating carefully controlled stoichiometry and low temperatures. usda.gov N-Bromosuccinimide is a milder and more selective reagent, often favored for the monobromination of activated aromatic rings. nih.govnih.govacs.org The reaction can be further optimized by the addition of acid catalysts or by conducting the reaction at specific pH values, as acidic conditions can enhance the electrophilicity of the bromine source. chemrxiv.orgchemrxiv.org For substrates similar to the catechol moieties in norlaudanosoline, high regioselectivity has been achieved with NBS at controlled, often low, temperatures to prevent over-bromination. nih.gov

The table below summarizes various brominating systems and conditions relevant to phenolic compounds, which can be extrapolated for the synthesis of 8-Bromo-norlaudanosoline.

Brominating AgentCatalyst / AdditiveTypical Solvent(s)TemperatureKey Features & Selectivity
**Molecular Bromine (Br₂) **Lewis acids (e.g., FeBr₃) or noneAcetic Acid, CH₂Cl₂, CCl₄0 °C to RTHigh reactivity; can lead to polybromination. Selectivity is often poor without careful control. libretexts.org
N-Bromosuccinimide (NBS) Acid catalysts (e.g., p-TsOH, HBF₄)Acetonitrile (B52724), Methanol, THF-30 °C to RTMilder than Br₂; often provides high regioselectivity for monobromination, favoring the para position unless blocked. nih.govnih.gov
H₂O₂-HBr System NoneWaterAmbientA "green" alternative that generates Br₂ in situ; can be highly regioselective for certain phenols. researchgate.net
KBr/ZnAl-BrO₃⁻-LDHs Layered Double Hydroxides (LDHs)Dichloromethane (B109758)RTProvides slow release of the brominating agent, favoring para-monobromination with high selectivity. mdpi.com
PIDA/AlBr₃ System Phenyliodine diacetate (PIDA)DichloromethaneRTA mild and efficient system for phenols and naphthols, forming PhIOAcBr as the active species. nih.gov

Mechanistic Studies of Electrophilic Aromatic Substitution

The bromination of norlaudanosoline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through a two-step process:

Formation of the Sigma Complex: The aromatic π-system of the norlaudanosoline ring acts as a nucleophile, attacking the electrophilic bromine atom (Br⁺ or a polarized bromine source). This initial attack is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. nih.govlibretexts.org

Deprotonation and Aromatization: In a subsequent fast step, a base removes a proton from the sp³-hybridized carbon atom where the bromine has attached. This restores the aromatic π-system, yielding the final brominated product. libretexts.org

The regiochemical outcome is dictated by the directing effects of the substituents already present on the tetrahydroisoquinoline ring. lumenlearning.comresearchgate.net The hydroxyl (-OH) groups at C-6 and C-7 are powerful activating, ortho- and para-directing groups due to their ability to donate electron density via resonance. libretexts.orglibretexts.org This strongly activates the C-5 and C-8 positions. The C-1 benzyl group and the alkyl portion of the heterocyclic ring also exert an influence. Theoretical calculations on similar phenolic systems show that the positive charge of the arenium ion intermediate is best stabilized when the electrophile adds to the ortho and para positions relative to a strong π-donating group like a hydroxyl. nih.gov In the case of the tetrahydroisoquinoline ring of norlaudanosoline, the C-8 position is ortho to the C-7 hydroxyl group and meta to the C-6 hydroxyl group, while the C-5 position is ortho to the C-6 hydroxyl. The precise outcome depends on the interplay between the electronic effects of both hydroxyl groups and steric hindrance from the adjacent heterocyclic ring. nih.gov Studies on closely related catechins have shown that substitution at the C-8 position is often favored over the C-6 position. usda.gov

Solvent Effects on Regioselectivity and Reaction Kinetics

The choice of solvent can significantly influence the rate and selectivity of electrophilic aromatic bromination. quora.comacs.org Solvents affect the reaction by stabilizing or destabilizing the charged intermediates and transition states.

Polar protic solvents, such as acetic acid or water, can stabilize the charged arenium ion intermediate through solvation, which can increase the reaction rate. quora.comncert.nic.in However, they can also solvate the electrophile, potentially reducing its reactivity. Polar aprotic solvents like acetonitrile are often used as they can dissolve the reagents and support the formation of ionic intermediates without strongly coordinating to the electrophile. nih.govchemrxiv.org Non-polar solvents, such as dichloromethane or chloroform, are also common. In these less polar environments, the stabilization of the charged intermediate is less pronounced, which can sometimes lead to higher selectivity as the reaction becomes more sensitive to the intrinsic electronic preferences of the substrate. acs.orgrsc.org The kinetics of bromination are often complex, with studies showing that reaction rates can be highly dependent on the solvent's ability to facilitate the formation and stabilization of the key sigma complex intermediate. rsc.org

Alternative Synthetic Routes to 8-Brominated Norlaudanosoline Structures

Direct regioselective bromination of norlaudanosoline can be complicated by the high reactivity of the substrate. Alternative strategies often involve modifying the precursor to control the reaction's outcome or building the brominated ring system through a different synthetic sequence.

Strategies Involving Precursor Derivatization and Subsequent Bromination

To circumvent the challenges of direct bromination on the highly activated and multifunctional norlaudanosoline molecule, a common strategy is to use protecting groups. The four phenolic hydroxyl groups and the secondary amine are all reactive sites that can interfere with the desired bromination.

Protecting these functional groups can prevent side reactions (like oxidation) and temper the high reactivity of the aromatic rings, allowing for more controlled bromination. For example, converting the hydroxyl groups to ethers (e.g., methyl or benzyl ethers) or esters (e.g., acetates) reduces their activating effect. Similarly, the secondary amine can be protected with groups like carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc). After the bromination step is successfully performed on the protected precursor, the protecting groups are removed in a final deprotection step to yield the target molecule. This multi-step approach often provides higher yields and cleaner products compared to direct bromination.

Functional GroupProtecting GroupAbbreviationProtection Reagent ExampleDeprotection Condition Example
Phenolic HydroxylMethyl EtherMeMethyl iodide (CH₃I), K₂CO₃Strong acid (e.g., HBr, BBr₃)
Phenolic HydroxylBenzyl EtherBnBenzyl bromide (BnBr), K₂CO₃Catalytic Hydrogenation (H₂, Pd/C)
Phenolic HydroxylAcetyl EsterAcAcetic anhydride, PyridineMild base (e.g., K₂CO₃, MeOH)
Secondary AmineCarbobenzyloxyCbzBenzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd/C)
Secondary Aminetert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA, HCl)

Stereochemical Control in Brominated Tetrahydroisoquinoline Synthesis

Norlaudanosoline contains a stereocenter at the C-1 position. The synthesis of an enantiomerically pure final product requires that this stereochemistry be controlled. Since the bromination reaction occurs on the aromatic ring, it does not typically affect the configuration of the existing C-1 stereocenter. Therefore, stereochemical control must be established before the bromination step. nih.govacs.org

This is generally achieved in one of two ways:

Using a Chiral Starting Material: The synthesis can begin with an enantiomerically pure precursor, such as L-DOPA, which can be converted into (S)-norlaudanosoline through established biosynthetic or synthetic pathways. Subsequent bromination of this enantiopure material will yield the corresponding enantiopure 8-bromo derivative.

Asymmetric Synthesis of the Tetrahydroisoquinoline Core: The chiral tetrahydroisoquinoline skeleton can be constructed using asymmetric methods. The Pictet-Spengler reaction, a key transformation for synthesizing tetrahydroisoquinolines, can be rendered asymmetric by using a chiral auxiliary or a chiral catalyst. chemrxiv.orgnih.govchemrxiv.orgrsc.orgnih.gov This reaction condenses a β-arylethylamine with an aldehyde or ketone to form the heterocyclic ring, establishing the C-1 stereocenter with high enantioselectivity. rsc.org Alternatively, asymmetric hydrogenation of a dihydroisoquinoline precursor using chiral transition-metal catalysts (e.g., based on Iridium or Rhodium) is another powerful method for creating the C-1 stereocenter with a specific configuration. mdpi.comnih.gov Once the chiral brominated tetrahydroisoquinoline core is formed, it can be elaborated to the final target molecule. nih.govscispace.comresearchgate.netnih.gov

Purification and Isolation Methodologies for High-Purity Compounds

The successful synthesis of this compound yields a crude product that contains unreacted starting materials, reagents, by-products, and other impurities. The isolation and purification of the target compound to a high degree of purity are critical for its subsequent use in research and development. The methodologies employed are designed to separate the desired compound based on its unique physicochemical properties, such as polarity, solubility, and charge. Standard laboratory techniques, including chromatography and recrystallization, are adapted to achieve high-purity this compound.

Chromatographic Techniques

Liquid chromatography is a cornerstone technique for the purification of complex organic molecules like benzylisoquinoline alkaloids and their derivatives. uni-hamburg.de The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. For polar, multifunctional compounds such as this compound, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical quantification and preparative purification. Reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile or methanol, sometimes with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. biorxiv.org The components of the crude mixture are separated based on their hydrophobicity, with more polar compounds eluting earlier.

Column Chromatography: For larger scale purification, traditional column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is often employed. The choice of the mobile phase (eluent) is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). emu.edu.tr A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the target compound from impurities with different polarities.

The table below summarizes typical chromatographic conditions used for the purification of related benzylisoquinoline alkaloids, which are adaptable for this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Column Chromatography
Stationary Phase C18-bonded silicaSilica Gel (60-200 µm)
Mobile Phase Water/Acetonitrile or Methanol with 0.1% TFADichloromethane/Methanol or Chloroform/Methanol gradient
Detection UV Absorbance (typically around 280 nm) biorxiv.orgThin-Layer Chromatography (TLC) with UV visualization
Mode Preparative ScaleGravity or Flash
Typical Application Final polishing step for achieving >98% purityInitial purification of crude reaction mixture

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. emu.edu.tryoutube.com The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. youtube.com The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. emu.edu.tr As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities, being present in lower concentrations, remain dissolved in the solvent (mother liquor). youtube.com

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. youtube.com

Not react with the compound.

Dissolve impurities well even at low temperatures or not at all.

Be sufficiently volatile to be easily removed from the purified crystals.

For a hydrobromide salt like this compound, polar solvents or mixtures are generally suitable. A combination of solvents, such as ethanol-water, methanol-ether, or toluene-heptane, can be used to achieve the desired solubility profile. orgsyn.org The process may involve filtering the hot solution to remove any insoluble impurities before cooling. orgsyn.org Inducing crystallization can sometimes be facilitated by scratching the inside of the flask or adding a seed crystal. youtube.com After crystallization is complete, the purified crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove residual mother liquor, and then dried. youtube.comorgsyn.org

The table below outlines the key steps and considerations in the recrystallization process for purifying this compound.

Step Procedure Key Considerations
1. Solvent Selection Test solubility of the crude product in various polar solvents and solvent mixtures at room and elevated temperatures.The compound should exhibit a significant positive temperature coefficient of solubility. youtube.com
2. Dissolution Dissolve the crude solid in the minimum amount of the selected solvent near its boiling point.Using excess solvent will reduce the yield of recovered crystals. emu.edu.tr
3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution through fluted filter paper or Celite. orgsyn.orgThis step must be performed quickly to prevent premature crystallization.
4. Cooling & Crystallization Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath.Slow cooling generally promotes the formation of larger, purer crystals. youtube.com
5. Isolation Collect the formed crystals by vacuum filtration using a Büchner funnel.The crystals should be washed with a small amount of cold solvent. youtube.com
6. Drying Dry the crystals in a vacuum oven to remove any residual solvent.Ensure the drying temperature is well below the compound's melting or decomposition point.

By combining these purification methodologies, beginning with column chromatography for the initial cleanup of the crude product followed by a final recrystallization step, it is possible to obtain this compound with a high degree of purity suitable for rigorous scientific investigation.

Chemical Transformations and Reactivity of 8 Bromo Norlaudanosoline Hydrobromide

Oxidative Transformations of the Benzylisoquinoline Core

The electron-rich catechol rings of the 8-Bromo-norlaudanosoline scaffold are susceptible to oxidation. This reactivity is central to the biosynthesis of numerous benzylisoquinoline alkaloids and can be exploited for the synthesis of novel derivatives.

Investigation of Quinone Derivative Formation

The oxidation of phenolic compounds, particularly catechols, is a well-established route to quinone formation. In the context of 8-Bromo-norlaudanosoline, the catechol moieties can be oxidized to form highly reactive ortho-quinones. This transformation is significant as quinones are known to be involved in various biological activities and can serve as versatile synthetic intermediates.

Studies on related brominated hydroquinones have shown that they can be oxidized to the corresponding benzoquinones. For instance, 2,3,5-tribromohydroquinone can be converted to tetrabromo-1,4-benzoquinone. nih.gov This suggests that the catechol rings in 8-Bromo-norlaudanosoline would likely undergo oxidation to form ortho-quinone structures under appropriate conditions. The presence of the bromine atom can influence the redox potential and the stability of the resulting quinone.

Reagent Specificity and Product Profiles

The outcome of the oxidation of 8-Bromo-norlaudanosoline is highly dependent on the choice of oxidizing agent and reaction conditions. A variety of reagents can be employed to effect the oxidation of the catechol moieties.

Oxidizing AgentExpected Product TypeNotes
Air (O₂) / Baseortho-QuinoneOften leads to complex product mixtures and polymerization if not carefully controlled. This method mimics potential biosynthetic pathways.
Fremy's Saltortho-QuinoneA radical oxidant that is often selective for the oxidation of phenols to quinones.
Salcomine-O₂ortho-QuinoneA cobalt-based catalyst that can facilitate the aerobic oxidation of phenols.
Dihydrobenzophenanthridine Oxidase (DBOX)Oxidized AlkaloidsThis FAD-dependent enzyme is known to oxidize various 1-benzylisoquinoline (B1618099) alkaloids, potentially leading to aromatization of the tetrahydroisoquinoline ring or other oxidative transformations, rather than simple quinone formation from the catechols. oup.com

This table is based on general principles of phenol (B47542) oxidation and known reactivity of related compounds.

The specificity of enzymatic oxidations, such as those catalyzed by DBOX, can lead to complex structural rearrangements beyond simple quinone formation. oup.com These enzymatic transformations highlight the potential for chemo- and regioselective modifications of the 8-Bromo-norlaudanosoline scaffold.

Reductive Pathways of the Norlaudanosoline Scaffold

Reduction reactions offer a pathway to modify the 8-Bromo-norlaudanosoline structure, either by removing the bromine atom or by altering other functional groups.

Chemoselective Reduction to Parent Norlaudanosoline Analogs

The carbon-bromine bond in 8-Bromo-norlaudanosoline can be cleaved under reductive conditions to yield norlaudanosoline. This process, known as hydrodebromination, is a common transformation in organic synthesis.

Reducing Agent SystemExpected ProductNotes
H₂ / Pd/CNorlaudanosolineCatalytic hydrogenation is a standard method for dehalogenation of aryl halides.
NaBH₄ / NiCl₂NorlaudanosolineA nickel-catalyzed borohydride (B1222165) reduction can also effect dehalogenation.
Zn / Acetic AcidNorlaudanosolineA classic method for the reduction of aryl halides.

This table outlines common methods for hydrodehalogenation.

The choice of reducing agent is critical for achieving chemoselectivity, particularly to avoid the reduction of other functional groups within the molecule.

Exploration of Reduced Intermediates

While the complete reduction to norlaudanosoline is a primary pathway, the exploration of reaction conditions could potentially lead to the isolation of partially reduced intermediates. However, the high reactivity of potential intermediates in aryl halide reduction often makes their isolation challenging. In the context of isoquinoline (B145761) alkaloids, reductases such as sanguinarine (B192314) reductase (SanR) and codeinone (B1234495) reductase (COR) are known to catalyze specific reductions of C=N and C=O bonds, respectively. oup.com While not directly applicable to the C-Br bond, this illustrates the potential for enzymatic systems to achieve highly specific reductions on the isoquinoline scaffold.

Nucleophilic Substitution Reactions at the Bromo Position

The bromine atom on the aromatic ring of 8-Bromo-norlaudanosoline provides a handle for introducing a variety of functional groups via nucleophilic substitution reactions. These reactions are fundamental in expanding the chemical diversity of the molecule.

Aryl halides, such as 8-Bromo-norlaudanosoline, can undergo nucleophilic aromatic substitution (SNAAr). This class of reactions typically requires an electron-withdrawing group ortho or para to the leaving group to activate the ring towards nucleophilic attack. youtube.com While the tetrahydroisoquinoline core itself is not strongly electron-withdrawing, the phenolic hydroxyl groups can be deprotonated under basic conditions, which may influence the electronic properties of the ring.

Alternatively, transition-metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. These reactions proceed through different mechanisms than classical SNAAr and are often more versatile.

Reaction TypeCatalyst/ReagentsPotential NucleophileProduct Type
Suzuki CouplingPd(0) catalyst, BaseAryl or vinyl boronic acid8-Aryl-norlaudanosoline
Buchwald-Hartwig AminationPd(0) catalyst, BaseAmine (R₂NH)8-Amino-norlaudanosoline
Sonogashira CouplingPd(0)/Cu(I) catalyst, BaseTerminal alkyne8-Alkynyl-norlaudanosoline
Stille CouplingPd(0) catalystOrganostannane8-Alkyl/Aryl-norlaudanosoline

This table presents a selection of common palladium-catalyzed cross-coupling reactions applicable to aryl bromides.

These coupling reactions offer a robust strategy for the late-stage functionalization of the 8-Bromo-norlaudanosoline scaffold, enabling the synthesis of a wide array of derivatives with potentially novel properties.

Introduction of Diverse Functional Groups

The bromine atom at the 8-position can be replaced by a wide array of functional groups through various modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. These transformations are pivotal for modifying the steric and electronic properties of the norlaudanosoline core, which is essential for developing new chemical entities with specific biological activities. While specific studies on 8-bromo-norlaudanosoline are limited, the reactivity of the analogous 8-bromo-tetrahydroisoquinoline system is well-documented and provides a strong basis for predicting its chemical behavior.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, and even alkyl groups at the 8-position. The general scheme for this reaction is shown below:

8-Bromo-norlaudanosoline + R-B(OH)₂ → 8-R-norlaudanosoline

The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid used.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 8-position. This is particularly useful for synthesizing derivatives with altered polarity and hydrogen-bonding capabilities. The reaction involves the coupling of the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.

8-Bromo-norlaudanosoline + R¹R²NH → 8-(R¹R²)N-norlaudanosoline

Sonogashira Coupling: This method is employed to form carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. The introduction of an alkynyl group can serve as a precursor for further functionalization or as a structural element in its own right.

8-Bromo-norlaudanosoline + H-C≡C-R → 8-(C≡C-R)-norlaudanosoline

The following table summarizes the potential functional groups that can be introduced onto the norlaudanosoline core using these palladium-catalyzed methods, based on the known reactivity of similar 8-bromo-tetrahydroisoquinoline systems.

Reaction Type Reagent Functional Group Introduced Potential Catalyst/Conditions
Suzuki-MiyauraArylboronic acidAryl group (e.g., phenyl, pyridyl)Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O
Suzuki-MiyauraAlkylboronic acidAlkyl group (e.g., methyl, ethyl)Pd(dppf)Cl₂, K₃PO₄, Dioxane
Buchwald-HartwigPrimary/Secondary AmineAmino group (-NHR, -NR₂)Pd₂(dba)₃, BINAP, NaOtBu, Toluene
SonogashiraTerminal AlkyneAlkynyl group (-C≡C-R)Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF

Kinetics and Thermodynamics of Substitution Processes

Factors Influencing Reaction Kinetics:

Nature of the Palladium Catalyst: The choice of palladium precursor and, more importantly, the ancillary ligands, plays a critical role in the reaction rate. Electron-rich and sterically bulky phosphine (B1218219) ligands can accelerate the rate-determining oxidative addition step in cross-coupling reactions.

Electronic Effects: The tetrahydroisoquinoline ring system is electron-rich, which can influence the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond. The presence of four hydroxyl groups on the aromatic rings further modulates the electron density of the scaffold.

Steric Hindrance: The groups at the 1-position (the dihydroxybenzyl group) and the nitrogen of the isoquinoline core can create steric hindrance around the 8-position, potentially slowing down the approach of bulky reagents and catalysts.

Thermodynamic Considerations:

Bond Strengths: The thermodynamic favorability of the substitution reaction is largely dependent on the relative strengths of the bonds being broken (C-Br) and formed (C-C, C-N, etc.). Generally, the formation of stronger carbon-carbon or carbon-nitrogen bonds at the expense of the weaker carbon-bromine bond provides a thermodynamic driving force for the reaction.

A comprehensive study of the kinetics and thermodynamics would require detailed experimental measurements of reaction rates under various conditions and computational modeling to determine activation energies and reaction enthalpies. Such studies would be invaluable for optimizing synthetic routes to novel norlaudanosoline derivatives.

Derivatization Strategies for Synthetic Probes

The ability to introduce a variety of functional groups at the 8-position of norlaudanosoline makes 8-bromo-norlaudanosoline hydrobromide a valuable precursor for the development of synthetic probes. These probes can be designed to study biological systems, for example, by incorporating reporter groups for imaging or affinity tags for biochemical studies.

A key application for such derivatization strategies is in the field of molecular imaging, particularly Positron Emission Tomography (PET). PET is a non-invasive imaging technique that utilizes molecules labeled with positron-emitting radioisotopes to visualize and quantify biological processes in vivo.

Strategies for Developing PET Probes:

Introduction of Labeling Precursors: 8-Bromo-norlaudanosoline can be derivatized to introduce functional groups that are amenable to radiolabeling in the final step of the synthesis. For example, the introduction of a nitro group via nitration of a precursor, followed by reduction to an amine, could provide a site for further elaboration. More directly, cross-coupling reactions can be used to install moieties that can be readily radiolabeled.

Stannylation for Radioiodination: A common strategy for introducing radioiodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) is through a Stille coupling reaction. The 8-bromo derivative can be converted to an 8-trialkylstannyl derivative, which can then undergo facile electrophilic substitution with radioiodine.

Fluorination for ¹⁸F-Labeling: The development of ¹⁸F-labeled PET tracers is of great interest due to the favorable decay properties of fluorine-18. While direct fluorination of the 8-bromo position can be challenging, multi-step strategies can be employed. For instance, a functional group introduced at the 8-position (e.g., a hydroxyl or amino group) can be used as a handle to attach a prosthetic group containing ¹⁸F.

The following table outlines potential derivatization strategies for creating synthetic probes from this compound.

Probe Type Derivatization Strategy Functional Group/Tag Potential Application
PET Imaging ProbeStille Coupling Precursor-Sn(Alkyl)₃Radioiodination (¹²³I, ¹²⁴I)
PET Imaging ProbeBorylation-B(OR)₂Radiofluorination (¹⁸F) via arylboronate
Fluorescent ProbeSuzuki/Sonogashira CouplingFluorophore (e.g., coumarin, fluorescein)In vitro imaging, microscopy
Affinity ProbeBuchwald-Hartwig AminationBiotin or other affinity tagsProtein isolation and identification

The successful design and synthesis of such probes based on the 8-bromo-norlaudanosoline scaffold would provide powerful tools for investigating the biological roles of norlaudanosoline and its derivatives.

Role of 8 Bromo Norlaudanosoline Hydrobromide in Biosynthetic Pathway Elucidation

Intermediate in Morphinan (B1239233) Alkaloid Biosynthesis Pathways

The biosynthesis of morphinan alkaloids, such as morphine and codeine, proceeds through a complex series of enzyme-catalyzed reactions starting from the precursor (S)-norlaudanosoline. By substituting this natural precursor with 8-Bromo-norlaudanosoline, researchers can explore the flexibility and limitations of the enzymatic cascade.

Engineered microbial platforms, particularly Saccharomyces cerevisiae (yeast), have become powerful tools for reconstructing and studying complex plant natural product pathways. pnas.orgplos.org These systems allow for the controlled expression of biosynthetic enzymes and the feeding of unnatural precursors to probe pathway dynamics.

In a landmark study, yeast strains were engineered to produce the key BIA intermediate (S)-reticuline and its downstream derivatives. pnas.org By feeding these engineered yeast cultures with modified tyrosine derivatives, such as 3-fluoro-tyrosine and 3-chloro-tyrosine, the production of halogenated BIAs, including 8-fluororeticuline and 8-chlororeticuline, was successfully demonstrated. nih.gov This success highlights the capability of the biosynthetic machinery to process halogenated substrates. nih.gov

Following this precedent, 8-Bromo-norlaudanosoline can be used as a substrate in yeast strains engineered with the requisite methyltransferases (e.g., 6-O-methyltransferase, CNMT, 4'-O-methyltransferase) that convert norlaudanosoline to reticuline. core.ac.uk The expected product would be 8-bromo-(S)-reticuline. The successful conversion and yield of this brominated analogue provide a direct measure of the promiscuity and efficiency of these enzymes towards a bulkier halogenated substrate. Subsequent enzymes in the pathway, such as salutaridine (B1681412) synthase, could then be evaluated for their ability to process 8-bromo-(R)-reticuline, potentially leading to the synthesis of novel, brominated morphinan alkaloids. mdpi.com

The primary value of using 8-Bromo-norlaudanosoline is in direct comparison with its natural, non-brominated counterpart, (S)-norlaudanosoline. This comparative analysis allows for a quantitative assessment of the bromine atom's impact on the biosynthetic pathway.

Key comparative metrics would include the bioconversion efficiency, reaction kinetics of individual enzymes, and the profile of metabolites produced. It is anticipated that the conversion rate of 8-Bromo-norlaudanosoline would be lower than that of (S)-norlaudanosoline due to the steric and electronic perturbations introduced by the bromine atom. nih.gov Observing the accumulation of specific brominated intermediates can pinpoint which enzymatic step is most significantly hindered by the halogen substitution, thereby identifying pathway bottlenecks.

PrecursorExpected Primary ProductAnticipated Relative YieldKey Enzymes InvolvedInsights Gained
(S)-Norlaudanosoline(S)-ReticulineHigh (Baseline)6-OMT, CNMT, 4'-OMTBaseline pathway efficiency.
8-Bromo-norlaudanosoline8-Bromo-(S)-reticulineLower6-OMT, CNMT, 4'-OMTEnzyme tolerance to halogenation; identification of potential bottlenecks.

Impact of Bromine Substitution on Enzymatic Transformations

The substitution of a hydrogen atom with a bromine atom at the C8 position of the norlaudanosoline scaffold introduces significant steric and electronic changes that directly influence enzyme-substrate interactions.

Steric hindrance refers to the spatial arrangement of atoms in a molecule affecting its ability to interact with other molecules. The bromine atom is considerably larger than the hydrogen atom it replaces. This increased bulk can physically impede the optimal binding of 8-Bromo-norlaudanosoline within the active site of a biosynthetic enzyme.

This steric clash can manifest in several ways:

Reduced Binding Affinity: The brominated substrate may not fit as snugly into the enzyme's active site, leading to a higher Michaelis constant (Km) and indicating weaker binding.

Non-productive Binding: The substrate might bind in an orientation that is not conducive to catalysis, thereby reducing the catalytic efficiency (kcat).

Complete Inhibition: For enzymes with highly constrained active sites, the bulky bromine atom could completely prevent the substrate from binding, effectively halting the biosynthetic pathway at that step.

For instance, the Pictet-Spenglerase enzyme, norcoclaurine synthase (NCS), which catalyzes the initial condensation step in BIA biosynthesis, has shown a degree of substrate promiscuity. oup.com However, the precise impact of a bulky substituent like bromine at the C8 position on its catalytic efficiency remains a key area of investigation facilitated by this analogue.

Halogens, including bromine, are electronegative and exert an electron-withdrawing inductive effect. This alters the electron density distribution across the aromatic ring system of the norlaudanosoline molecule. Enzymatic reactions in the morphinan pathway, particularly the critical phenol-coupling steps catalyzed by cytochrome P450 enzymes like salutaridine synthase, are highly dependent on the electronic properties of the substrate. oup.com

The electronic modulation by the bromine atom can:

Influence Reaction Rates: By withdrawing electron density, the bromine atom can deactivate the aromatic ring, potentially slowing down electrophilic aromatic substitution-type reactions that are common in alkaloid biosynthesis.

Alter Regioselectivity: Changes in the electronic landscape of the substrate could potentially alter the regioselectivity of enzymatic reactions, although the core enzymatic machinery typically exerts strong control over the reaction outcome.

Studies of Alkaloid Biosynthesis Intermediates and Branch Points

Feeding 8-Bromo-norlaudanosoline to an engineered biosynthetic pathway can help map metabolic flux and identify critical branch points. If the brominated substrate is accepted by the initial enzymes but blocked at a subsequent step, the brominated intermediate will accumulate. Isolation and characterization of this accumulated compound definitively identify the product of the preceding enzyme and the substrate for the inhibited one.

This strategy is particularly useful for validating the function of newly discovered enzymes and for understanding how metabolic flux is partitioned between competing downstream pathways. For example, after the formation of (S)-reticuline, the pathway branches towards different alkaloid classes like morphinans, berberines, or sanguinarines. nih.gov Comparing how 8-bromo-(S)-reticuline is processed by the enzymes at these branch points (e.g., Berberine (B55584) Bridge Enzyme vs. Salutaridine Synthase) can reveal how substrate modifications influence pathway commitment. The production of novel brominated alkaloids demonstrates the capacity of the biosynthetic platform to create new chemical diversity, which could lead to compounds with new pharmacological properties. pnas.org

Tracing Carbon Flow in Complex Biosynthetic Cascades

Metabolic tracing is a powerful technique used to track the journey of molecules through biochemical pathways. bitesizebio.com By introducing a labeled precursor into a biological system, scientists can follow its transformation into various intermediates and final products, thereby constructing a metabolic map. nih.gov 8-Bromo-norlaudanosoline hydrobromide is ideally suited for this purpose, serving as a labeled stand-in for the natural intermediate, norlaudanosoline.

The bromine atom itself can act as a label, but more commonly, the molecule is synthesized with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), incorporated into its backbone. When this isotopically labeled analog is introduced to plant tissues or cell cultures, it enters the BIA pathway. As the plant's enzymes process the labeled precursor, the isotopic label is retained in all subsequent downstream alkaloids derived from it.

Analytical methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect the labeled products. Mass spectrometry can identify metabolites containing the heavier isotopes by their increased molecular weight. This allows researchers to definitively confirm metabolic links between a precursor and a product, even in a complex mixture of cellular components. nih.gov For example, feeding a plant with ¹³C-labeled 8-Bromo-norlaudanosoline and later detecting ¹³C-enriched reticuline, thebaine, or morphine provides direct evidence that these compounds are biosynthetically derived from a norlaudanosoline-type precursor. This process is crucial for verifying newly discovered pathways or understanding how different metabolic branches interconnect.

Table 1: Hypothetical Mass Spectrometry Data from a ¹³C Tracing Experiment This table illustrates the expected mass shift in key metabolites following the administration of fully ¹³C-labeled 8-Bromo-norlaudanosoline to a BIA-producing plant system.

CompoundStandard Molecular Mass (¹²C)Expected Molecular Mass (fully ¹³C-labeled)Mass Shift
(S)-Reticuline329.16 g/mol 348.22 g/mol +19 Da
Salutaridine327.14 g/mol 346.20 g/mol +19 Da
Thebaine311.15 g/mol 330.21 g/mol +19 Da
Morphine285.14 g/mol 302.20 g/mol +17 Da

Examination of Stereoselective Steps in Halogenated Pathways

The biosynthesis of natural products is characterized by remarkable stereoselectivity, where enzymes catalyze reactions to produce a single, specific stereoisomer out of many possibilities. nih.govnih.gov This precision is fundamental to the biological activity of the final molecule. rsc.org The benzylisoquinoline alkaloid pathway contains numerous stereoselective steps, such as the conversion of (S)-reticuline to (S)-scoulerine, a critical juncture leading to berberine and sanguinarine (B192314). mdpi.com

This compound serves as a valuable tool for probing the stereochemical requirements of the enzymes involved in these pathways. By introducing a bulky bromine atom at the 8-position, researchers can investigate the tolerance of an enzyme's active site to structural modifications. This approach helps to define the spatial and electronic constraints necessary for substrate binding and catalysis.

For example, an enzyme that naturally processes norlaudanosoline can be tested in vitro with 8-Bromo-norlaudanosoline as a substrate. Several outcomes are possible:

The enzyme may accept the brominated analog, but with reduced efficiency, indicating that while the modification is tolerated, it hinders optimal binding or catalytic activity.

The enzyme may not process the analog at all, suggesting that the bromine atom at the 8-position creates steric hindrance that prevents the substrate from fitting into the active site.

The enzyme's stereoselectivity could be altered, potentially leading to the formation of an unnatural stereoisomer.

By comparing the kinetic parameters (such as Kₘ and kcat) of an enzyme's reaction with the natural substrate versus the brominated analog, scientists can quantify the impact of the modification. rsc.org This information provides deep insights into the structure-function relationship of biosynthetic enzymes and is critical for efforts in synthetic biology, where researchers aim to engineer pathways to produce novel compounds.

Table 2: Hypothetical Enzyme Kinetic Data Comparison of the kinetic efficiency of a hypothetical (S)-norlaudanosoline methyltransferase with its natural substrate versus the brominated analog.

SubstrateKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Relative Efficiency
(S)-Norlaudanosoline155.03.33 x 10⁵100%
(S)-8-Bromo-norlaudanosoline1500.53.33 x 10³1%

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like 8-Bromo-norlaudanosoline. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) experiments, a complete picture of the molecular framework can be assembled. researchgate.netukm.my

The precise placement of the bromine atom on the tetrahydroisoquinoline core is critical for confirming the identity of the compound. In 8-Bromo-norlaudanosoline, the bromine atom is located at the C-8 position. This substitution pattern is confirmed by analyzing the ¹H and ¹³C NMR spectra.

¹H NMR Analysis: The substitution pattern on the A-ring (the tetrahydroisoquinoline portion) would typically present a simple singlet for the lone aromatic proton at the C-5 position. The bromine atom at C-8 and the oxygen-linked carbon at C-7 and C-6 remove the possibility of proton-proton coupling for the H-5 proton. The chemical shift of this H-5 proton is influenced by the electron-withdrawing nature of the adjacent bromine atom.

¹³C NMR Analysis: The carbon atom directly bonded to the bromine (C-8) exhibits a characteristic chemical shift in the ¹³C NMR spectrum, typically in the range of 110-125 ppm. The exact shift is influenced by the electronic effects of the other substituents on the aromatic ring. Two-dimensional techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable, as they show long-range correlations (typically 2-3 bonds) between protons and carbons. For instance, a correlation between the proton at C-1 and the carbon at C-8 would provide definitive evidence for the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 8-Bromo-tetrahydroisoquinoline Moiety Predicted data based on analogous structures and chemical shift principles.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H-1 ~4.5-5.0 - C-3, C-4a, C-8a, C-α
H-3 ~3.0-3.5 - C-1, C-4, C-4a
H-4 ~2.8-3.3 - C-3, C-4a, C-5
H-5 ~6.8-7.2 (singlet) - C-4, C-4a, C-6, C-7, C-8a
C-1 - ~55-60 H-1, H-3, H-α
C-3 - ~40-45 H-1, H-3, H-4
C-4 - ~25-30 H-3, H-4, H-5
C-4a - ~125-130 H-1, H-4, H-5
C-5 - ~115-120 H-4, H-5
C-6 - ~140-145 H-5
C-7 - ~140-145 H-5
C-8 - ~110-115 H-1

The tetrahydroisoquinoline ring is not planar and typically adopts a half-chair conformation. The orientation of the bulky benzyl (B1604629) group at the C-1 position is of significant conformational interest. NMR techniques, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments, are used to probe these conformational details.

In a preferred conformation, the benzyl group at C-1 may exist in either a pseudo-axial or pseudo-equatorial position. The magnitude of the coupling constants between H-1 and the protons on C-3 can help elucidate this preference. NOE experiments, which detect through-space proximity of protons, can reveal correlations between the H-1 proton and other protons on the tetrahydroisoquinoline ring, providing clear evidence for the molecule's preferred three-dimensional structure in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of 8-Bromo-norlaudanosoline Hydrobromide. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, allowing for the unambiguous determination of the molecular formula.

The molecular formula of the free base is C₁₆H₁₆BrNO₄, while the hydrobromide salt is C₁₆H₁₇Br₂NO₄. A key feature in the mass spectrum of this compound is the isotopic pattern created by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will display a characteristic pattern of peaks (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive signature for a molecule containing two bromine atoms.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, which provides further structural confirmation. For benzylisoquinoline alkaloids, the most characteristic fragmentation is the cleavage of the C1-Cα benzylic bond. nih.govresearchgate.net This cleavage results in two major fragment ions, providing clear evidence for the connectivity of the two main parts of the molecule.

Table 2: Predicted Mass Spectrometry Data for 8-Bromo-norlaudanosoline Values are for the protonated free base [M+H]⁺, C₁₆H₁₇BrNO₄⁺. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublets for bromine-containing ions.

Ion Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Description
[M+H]⁺ 366.03 368.03 Molecular Ion
Fragment A 227.99 229.99 8-Bromo-6,7-dihydroxy-tetrahydroisoquinolinium ion

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for both the final purification of synthesized this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of chemical compounds. researchgate.net For a polar, ionizable molecule like 8-Bromo-norlaudanosoline, reversed-phase HPLC (RP-HPLC) is the most common approach. mdpi.comresearchgate.net

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities. Key parameters include:

Stationary Phase: A C18 or C8 column is typically used, providing a non-polar surface for interaction.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components.

Mobile Phase Additive: Due to the basic nitrogen atom in the tetrahydroisoquinoline ring, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is typically added to the mobile phase at a low concentration (e.g., 0.1%). This ensures that the amine is protonated, leading to better peak shape and reproducible retention times.

Detection: UV detection is suitable, as the aromatic rings of the molecule absorb UV light. A photodiode array (PDA) detector can be used to monitor absorbance across a range of wavelengths, which helps in assessing peak purity.

Table 3: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 285 nm

8-Bromo-norlaudanosoline possesses a stereocenter at the C-1 position, meaning it can exist as a pair of enantiomers ((R) and (S) isomers). Standard HPLC methods using achiral stationary phases will not separate these enantiomers. To resolve and quantify the individual enantiomers, specialized chiral chromatography techniques are required.

Chiral HPLC utilizes a stationary phase that is itself chiral. These chiral stationary phases (CSPs) can interact differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the separation of alkaloid enantiomers. The development of such a method is crucial for stereoselective synthesis and for studying the biological activity of individual isomers.

Computational and Theoretical Investigations of 8 Bromo Norlaudanosoline Hydrobromide

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure of 8-Bromo-norlaudanosoline Hydrobromide and how this structure influences its properties.

To understand the stable three-dimensional arrangements of this compound, computational chemists employ energy minimization and conformational space exploration techniques. Energy minimization algorithms calculate the potential energy of the molecule for various atomic arrangements and identify the lowest energy conformation, which represents the most stable structure. For a flexible molecule like norlaudanosoline, with its rotatable bonds, exploring the entire conformational space is essential to identify all low-energy isomers.

The presence of the hydrobromide salt form is a critical consideration in these models. The protonated amine group and the bromide counter-ion introduce electrostatic interactions that significantly influence the preferred conformation.

Computational ParameterDescriptionSignificance for this compound
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms.A well-chosen force field (e.g., MMFF94, AMBER) is crucial for accurately modeling the interactions within the molecule and with the bromide ion.
Conformational Search Algorithm Methods like Monte Carlo, systematic search, or molecular dynamics are used to explore different molecular conformations.These algorithms are necessary to ensure that the global energy minimum, and not just a local minimum, is found for this flexible molecule.
Solvation Model Implicit or explicit models that account for the effect of a solvent on the molecule's conformation and energy.Given its salt form, the behavior of this compound in a solvent like water is critical and would be a key part of the modeling.

The introduction of a bromine atom at the 8-position of the norlaudanosoline scaffold has a profound impact on its molecular architecture. Halogenation, in this case, bromination, affects the molecule in several ways:

Electronic Effects : The bromine atom is highly electronegative and introduces a significant electronic perturbation to the aromatic ring. This can alter the bond lengths and angles within the isoquinoline (B145761) ring system.

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. This can influence crystal packing and interactions with other molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are key to its reactivity.

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting how this compound might react. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of the high-energy transition states.

For instance, understanding the metabolism of this compound would involve calculating the activation energies for various enzymatic reactions, such as O-methylation or N-methylation, which are common in the biosynthesis of related benzylisoquinoline alkaloids. The presence of the bromine atom could influence the regioselectivity of these reactions.

The bromine atom has a dual electronic effect on the aromatic ring to which it is attached. It is an inductively withdrawing group due to its high electronegativity, which deactivates the ring towards electrophilic aromatic substitution. However, it is also a resonance-donating group due to its lone pairs of electrons, which can donate electron density to the ring.

Electronic PropertyDescriptionInfluence of Bromine Atom
Electron Density The probability of finding an electron in a particular region of the molecule.The electronegative bromine atom will withdraw electron density from the carbon atom to which it is attached.
Molecular Orbitals The wavefunctions describing the behavior of electrons in the molecule. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important for reactivity.The energies of the HOMO and LUMO will be altered by the bromine atom, affecting the molecule's ability to act as an electron donor or acceptor.
Aromaticity Indices Calculated values (e.g., Nucleus-Independent Chemical Shift - NICS) that quantify the degree of aromaticity of a ring system.The bromine atom can slightly alter the aromaticity of the isoquinoline ring system.

Simulations of Intermolecular Interactions

Understanding how molecules of this compound interact with each other and with other molecules is crucial for predicting its bulk properties, such as solubility and crystal structure. Molecular dynamics (MD) simulations can be used to model these interactions over time.

In the solid state, the bromide ion will play a key role in the crystal lattice, forming ionic bonds with the protonated amine and potentially hydrogen bonds with the hydroxyl groups. The bromine atom on the aromatic ring can also participate in intermolecular interactions, including halogen bonds and van der Waals forces.

Simulations of this compound in a solvent would reveal how the solvent molecules arrange themselves around the solute and would be critical for understanding its solution-phase behavior.

Solvent Effects on Molecular Stability and Reactivity

There is currently no available research data detailing the effects of different solvents on the molecular stability and reactivity of this compound. Computational studies, which would typically involve quantum mechanical calculations, are necessary to understand how the polarity and proticity of a solvent might influence the conformational preferences, intramolecular hydrogen bonding, and the electronic distribution of the molecule. Such studies would provide insight into its solubility, stability, and potential reaction pathways in various chemical environments. However, these specific investigations have not been reported for this compound.

Binding Poses and Interactions with Model Enzyme Active Sites

Similarly, there are no published molecular docking or molecular dynamics simulation studies investigating the binding poses and interactions of this compound with any model enzyme active sites. Computational modeling is a crucial tool for predicting how a ligand, such as this compound, might interact with the amino acid residues of a protein's active site. These studies can elucidate potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and specificity. The absence of such research means that the potential enzyme targets and the specific molecular interactions of this compound remain uncharacterized from a computational standpoint.

Due to the lack of specific research on the computational and theoretical aspects of this compound, no data tables can be generated at this time.

Comparative Chemical Biology of Brominated Norlaudanosoline Derivatives

Structural Comparisons with Positional Isomers (e.g., 6'-Bromo-norlaudanosoline)

The structure of 8-Bromo-norlaudanosoline Hydrobromide is characterized by a norlaudanosoline core with a bromine atom substituted at the 8-position of the tetrahydroisoquinoline ring. vulcanchem.com Norlaudanosoline itself is a key precursor in the biosynthesis of various pharmacologically significant compounds, including morphine and codeine. vulcanchem.comnih.gov The precise placement of the bromine atom has profound stereochemical and electronic consequences when compared to its positional isomers, such as the theoretical 6'-Bromo-norlaudanosoline.

In 8-Bromo-norlaudanosoline, the bromine atom is situated on the isoquinoline (B145761) portion of the molecule. This substitution directly influences the electron density of the adjacent aromatic ring and can impose steric constraints that affect the molecule's preferred conformation. In contrast, a bromine atom at the 6'-position would be located on the benzyl (B1604629) moiety, leading to a different set of electronic and steric effects.

The electronic influence of the bromine atom is twofold: it exerts a deactivating inductive effect (-I) by withdrawing electron density through the sigma bond, and a weaker activating resonance effect (+R) by donating electron density from its lone pairs to the pi system of the aromatic ring. The interplay of these effects alters the electron distribution across the molecule, which in turn can affect the acidity of the phenolic hydroxyl groups and the nucleophilicity of the aromatic rings.

Feature8-Bromo-norlaudanosoline6'-Bromo-norlaudanosoline (Theoretical)
Bromine PositionC-8 (Tetrahydroisoquinoline Ring)C-6' (Benzyl Ring)
Primary Electronic EffectInductive withdrawal and resonance donation influencing the isoquinoline core.Inductive withdrawal and resonance donation influencing the benzyl moiety.
Potential Steric ImpactMay influence the conformation of the tetrahydroisoquinoline ring and interactions at the C-1 position.May affect the rotational freedom around the bond connecting the benzyl group to the isoquinoline core.

Differential Reactivity Profiles Based on Bromine Position

The position of the bromine atom significantly dictates the reactivity of the molecule. For 8-Bromo-norlaudanosoline, the bromine at the C-8 position influences the reactivity of the isoquinoline ring system. For instance, electrophilic aromatic substitution reactions would be directed to different positions compared to the non-brominated parent compound or the 6'-bromo isomer.

The presence of the electron-withdrawing bromine atom at C-8 can decrease the nucleophilicity of the isoquinoline aromatic ring, making it less susceptible to further electrophilic attack. Conversely, in 6'-Bromo-norlaudanosoline, the bromine atom would deactivate the benzyl ring towards electrophilic substitution.

Furthermore, the bromine atom can serve as a handle for synthetic modifications. For example, it can be a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds and the synthesis of more complex derivatives. The differential positioning of the bromine atom in the isomers would thus open up different avenues for synthetic diversification. The reactivity of the phenolic hydroxyl groups can also be modulated by the position of the bromine atom through its electronic effects, potentially altering their pKa values and their propensity to undergo O-alkylation or O-acylation reactions.

Reaction TypeReactivity of 8-Bromo-norlaudanosolinePredicted Reactivity of 6'-Bromo-norlaudanosoline
Electrophilic Aromatic SubstitutionDeactivation of the isoquinoline ring.Deactivation of the benzyl ring.
Cross-Coupling Reactions (e.g., Suzuki)Functionalization at the C-8 position.Functionalization at the C-6' position.
Phenolic Hydroxyl Group ReactivityAcidity and reactivity influenced by bromine on the isoquinoline ring.Acidity and reactivity influenced by bromine on the benzyl ring.

Broader Implications of Halogenation on Benzylisoquinoline Alkaloid Chemistry

The halogenation of benzylisoquinoline alkaloids has broader implications for their chemical and biological properties. The introduction of a halogen atom, such as bromine, can significantly impact the lipophilicity of the molecule. mdpi.org An increase in lipophilicity can, in some cases, enhance the ability of a compound to cross cell membranes, which can be a desirable feature for pharmacologically active molecules.

Halogenation can also influence the metabolic stability of benzylisoquinoline alkaloids. The presence of a halogen atom can block sites of metabolism that are susceptible to enzymatic degradation, such as cytochrome P450-mediated oxidation. nih.gov This can lead to a longer biological half-life and improved pharmacokinetic properties.

From a medicinal chemistry perspective, halogenation is a common strategy to modulate the binding affinity and selectivity of a ligand for its biological target. The steric and electronic properties of the halogen can lead to new or enhanced interactions with the amino acid residues in a protein's binding pocket.

Finally, the introduction of a radioactive halogen isotope, such as bromine-76 (B1195326) or bromine-77, is a valuable technique for the development of radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. These imaging agents can be used to study the distribution and target engagement of benzylisoquinoline alkaloid-based drugs in living systems.

Future Research Directions and Synthetic Applications

Development of Novel Synthetic Analogues and Derivatives

The presence of a bromine atom at the 8-position of the norlaudanosoline skeleton is a key feature that facilitates the generation of diverse analogues. This halogen atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions. Medicinal chemists can exploit this reactivity to introduce a wide range of substituents at this specific position, thereby creating libraries of novel compounds for biological screening.

The synthesis of related bromoisoquinolines has been explored, providing a foundation for potential synthetic routes. semanticscholar.org For instance, the Pomeranz-Fritsch ring synthesis has been modified to produce 8-bromo-7-methoxyisoquinoline. semanticscholar.org Such synthetic strategies could be adapted to generate derivatives of 8-Bromo-norlaudanosoline, allowing for systematic structure-activity relationship (SAR) studies. By modifying the substituents on the aromatic rings or the tetrahydroisoquinoline nitrogen, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.

The development of these analogues is crucial for exploring their potential in various therapeutic areas. Isoquinoline (B145761) derivatives, in general, have been investigated for a wide range of biological activities, including analgesic and anti-inflammatory effects. researchgate.netnih.gov By creating a diverse set of derivatives from 8-Bromo-norlaudanosoline, scientists can explore new pharmacological profiles and potentially identify lead compounds for drug development.

Table 1: Potential Modifications for Analogue Synthesis

Modification Site Potential Reaction Type Desired Outcome
C8-Bromine Suzuki, Sonogashira, Buchwald-Hartwig coupling Introduction of aryl, alkynyl, or amino groups to probe specific binding pockets.
Phenolic Hydroxyls Etherification, Esterification Altering solubility, metabolic stability, and hydrogen bonding capacity.

Utilization as Chemical Probes in Biochemical Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. nih.govnih.gov 8-Bromo-norlaudanosoline hydrobromide possesses characteristics that make it an attractive starting point for the design of such probes. The core norlaudanosoline structure can mimic endogenous ligands or alkaloids, providing a basis for targeting specific enzymes or receptors involved in benzylisoquinoline alkaloid pathways or other related systems. researchgate.net

The bromine atom is particularly useful for developing chemical probes. It can be replaced with photoreactive groups, affinity tags (like biotin), or fluorescent labels through established chemical reactions. These modifications would allow researchers to:

Identify protein targets: By incorporating a photoreactive group, the probe can be covalently cross-linked to its binding partner upon UV irradiation, enabling subsequent identification by proteomics.

Visualize cellular localization: Attaching a fluorescent dye would allow for the visualization of the molecule's distribution within cells using microscopy techniques.

Purify binding partners: An affinity tag would enable the isolation of the target protein from a complex biological mixture for further characterization.

Brominated compounds have been successfully developed as chemical probes for bromodomains, which are "reader" domains that recognize acetylated lysine (B10760008) residues on histones and play a key role in epigenetic regulation. nih.govbiorxiv.org This precedent highlights the utility of the bromo-substituent in probe development, suggesting that 8-Bromo-norlaudanosoline could be similarly functionalized to investigate its biological targets.

Exploration of New Reaction Pathways for Complex Molecule Synthesis

The norlaudanosoline scaffold is nature's building block for over 2,500 benzylisoquinoline alkaloids. biorxiv.org The synthetic utility of this compound lies in its potential to serve as a key intermediate in the laboratory synthesis of novel and complex molecular architectures that are not found in nature. The 8-bromo position provides a strategic point for diversification, allowing chemists to diverge from the natural biosynthetic pathways. oup.com

Modern organic synthesis techniques, particularly palladium-catalyzed cross-coupling reactions, can be employed to attach complex fragments to the 8-position. This approach enables the fusion of additional rings or the introduction of elaborate side chains, leading to the creation of entirely new classes of polycyclic compounds. semanticscholar.org The interest in fusing a third ring across the 8- and 1-positions of the isoquinoline framework has driven the need for 8-bromoisoquinoline (B29762) derivatives. semanticscholar.org

This strategy allows for the construction of molecules with precisely controlled three-dimensional shapes, which is critical for achieving high-affinity and selective binding to biological targets. By combining the privileged norlaudanosoline core with synthetically diverse appendages, researchers can access novel chemical space and explore the synthesis of complex molecules with potential applications in medicine and material science. allgreenchems.com The ability to build upon this biologically relevant scaffold opens up exciting possibilities for the discovery of compounds with unique properties and functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-norlaudanosoline Hydrobromide, and what analytical techniques are used for its characterization?

  • Methodological Answer : Synthesis typically involves bromination of the parent norlaudanosoline scaffold under controlled conditions. For example, bromine substitution can be achieved using brominating agents (e.g., Br2\text{Br}_2, NBS\text{NBS}) in polar solvents like acetic acid or DMF at 40–60°C . Post-synthesis, characterization employs nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., 1H^1\text{H}, 13C^{13}\text{C}, and 2D NMR) and mass spectrometry (MS) to verify molecular weight and purity . High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity (>95%) .

Q. How should researchers ensure the stability of this compound during experimental storage?

  • Methodological Answer : Stability studies under varying conditions (temperature, humidity, light) are critical. Evidence suggests that brominated alkaloid derivatives remain stable at room temperature for short-term storage (<6 months) if kept in airtight, light-resistant containers . For long-term storage, lyophilization and storage at -20°C in inert atmospheres (argon/nitrogen) are advised to prevent degradation. Periodic re-analysis via HPLC or LC-MS is recommended to monitor compound integrity .

Advanced Research Questions

Q. How does the introduction of a bromine atom at the 8-position affect the compound’s role in benzylisoquinoline alkaloid biosynthesis compared to the parent norlaudanosoline?

  • Methodological Answer : Bromination at the 8-position may sterically hinder enzymatic interactions in biosynthetic pathways (e.g., with cytochrome P450 oxidases or O-methyltransferases). To evaluate this, researchers can conduct in vitro enzyme assays using recombinant enzymes and compare substrate conversion rates between norlaudanosoline and its brominated derivative. Isotopic labeling (e.g., 13C^{13}\text{C}-traced precursors) coupled with LC-MS can track metabolic flux changes .

Q. What experimental strategies can resolve contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Contradictions may arise from variability in experimental models or compound purity. Standardization strategies include:

  • Purity Validation : Require ≥95% purity (via HPLC) for all studies .
  • Dose-Response Curves : Use multiple concentrations (e.g., 1 nM–100 µM) to assess potency thresholds.
  • Control Groups : Include both vehicle and parent compound (norlaudanosoline) controls to isolate bromine-specific effects .
  • Multivariate Analysis : Apply statistical tools (ANOVA with post-hoc tests) to differentiate artifacts from true bioactivity .

Q. What considerations are critical when designing in vivo studies to evaluate the neuropharmacological effects of this compound?

  • Methodological Answer :

  • Animal Models : Use validated neurobehavioral models (e.g., scopolamine-induced amnesia in mice ).
  • Dosing : Optimize via pharmacokinetic studies (e.g., bioavailability, half-life) to determine effective doses.
  • Administration Routes : Intraperitoneal (i.p.) or oral (p.o.) delivery should be compared for consistency.
  • Endpoint Assays : Combine behavioral tests (e.g., Morris water maze) with molecular analyses (e.g., acetylcholinesterase activity, neurotransmitter levels) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in solubility profiles reported for this compound?

  • Methodological Answer : Solubility variations may stem from differences in solvent polarity or pH. Systematic solubility screens in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol) should be conducted. Techniques like dynamic light scattering (DLS) can detect aggregation, while X-ray diffraction (XRD) identifies amorphous vs. crystalline forms, which influence solubility .

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